molecular formula C16H20Cl2N4O2 B8358455 N-(2,6-Dichlorophenyl)hexahydro-3,3-dimethyl-1-oxoimidazo(1,5-a)pyrazine-7(1H)-acetamide CAS No. 83898-62-8

N-(2,6-Dichlorophenyl)hexahydro-3,3-dimethyl-1-oxoimidazo(1,5-a)pyrazine-7(1H)-acetamide

Cat. No. B8358455
CAS RN: 83898-62-8
M. Wt: 371.3 g/mol
InChI Key: CXAHNNQZUPGRAO-UHFFFAOYSA-N
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Patent
US04766125

Procedure details

A mixture of 23.8 parts of N-(2,6-dichlorophenyl)hexahydro-3,3-dimethyl-1-oxoimidazo[1,5-a]pyrazine-7(8H)-acetamide and 256 parts of a hydrochloric acid solution 0.5N was stirred and refluxed for 2 hours. The reaction mixture was cooled overnight to room temperature, alkalized and salted out with sodium carbonate. The product was extracted with trichloromethane. The extract was filtered and the filtrate was dried, filtered and evaporated. The residue was crystallized from acetonitrile, yielding 13.6 parts (64%) of 3-(aminocarbonyl)-N-(2,6-dichlorophenyl)-1-piperazineacetamide; mp. 180.4°-182.8° C. (intermediate 125).
[Compound]
Name
23.8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[NH:9][C:10](=[O:24])[CH2:11][N:12]1[CH2:17][CH2:16][N:15]2C(C)(C)[NH:19][C:20](=[O:21])[CH:14]2[CH2:13]1.Cl.C(=O)([O-])[O-].[Na+].[Na+]>>[NH2:19][C:20]([CH:14]1[NH:15][CH2:16][CH2:17][N:12]([CH2:11][C:10]([NH:9][C:3]2[C:2]([Cl:1])=[CH:7][CH:6]=[CH:5][C:4]=2[Cl:8])=[O:24])[CH2:13]1)=[O:21] |f:2.3.4|

Inputs

Step One
Name
23.8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)NC(CN1CC2N(CC1)C(NC2=O)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled overnight to room temperature
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with trichloromethane
FILTRATION
Type
FILTRATION
Details
The extract was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from acetonitrile

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC(=O)C1CN(CCN1)CC(=O)NC1=C(C=CC=C1Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.